3-Amino-4-iodobenzoic acid
Overview
Description
3-Amino-4-iodobenzoic acid is a compound that is not directly discussed in the provided papers. However, the papers do discuss various aminobenzoic acid derivatives, which are structurally related to 3-amino-4-iodobenzoic acid. These compounds are important intermediates in organic chemistry and are used in the synthesis of dyes, medicines, and other materials .
Synthesis Analysis
The synthesis of aminobenzoic acid derivatives can be achieved through different methods. For instance, 3-aminobenzoic acid can be synthesized from benzoic acid using a nitration reaction followed by reduction reactions, including iron and palladium-catalyzed reductions . The synthesis of 4-amino-3-nitrobenzoic acid methyl ester is performed via a Fischer esterification reaction, which is a straightforward process suitable for an introductory organic chemistry course .
Molecular Structure Analysis
The molecular structures of aminobenzoic acid derivatives have been studied extensively. For example, the crystal and molecular structures of various hydrogen-bonding 3D supramolecular salts from 2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid have been characterized using IR, EA, and XRD analysis techniques . The crystal structures of adducts of 3-aminobenzoic acid with 3,5-dinitrobenzoic acid have also been determined, revealing extensive hydrogen-bonding networks .
Chemical Reactions Analysis
Aminobenzoic acids can participate in various chemical reactions due to their functional groups. The microhydration of the metastable N-protomer of 4-aminobenzoic acid has been studied, showing that the N-protomer can be kinetically trapped and that H/D exchange can occur without conversion to the more stable O-protomer . The cocrystallization of aminobenzoic acids with other organic acids leads to the formation of molecular salts with strong hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of aminobenzoic acid derivatives are influenced by their molecular structure. The melting points of various molecular salts formed from aminobenzoic acids have been reported . The crystal structures of cocrystals of 2-amino-4-nitrobenzoic acid with other molecules show how hydrogen bonding can affect the overall architecture of the compounds .
Scientific Research Applications
Thermodynamic Properties
3-Amino-4-iodobenzoic acid, along with its isomers, has been studied for its thermodynamic properties. Research conducted by Tan and Sabbah (1994) focused on the enthalpies of sublimation, fusion, and the triple point temperatures of these compounds. Such studies are crucial in understanding the physical and chemical behavior of these substances under different conditions (Tan & Sabbah, 1994).
Synthesis of Organic Compounds
The compound has been employed in the synthesis of various organic chemicals. For instance, Rasheed et al. (2014) used it in the synthesis of carbazole alkaloids through Cu-catalyzed cross-coupling with boronic acids. This demonstrates its role as a key reagent in complex organic synthesis processes (Rasheed et al., 2014).
Biodegradation Studies
Research on the biodegradation of iodobenzoic acids, including 3-iodobenzoic acid, was undertaken by Santos, New, and Kingswood (1999). They explored the biotransformation and mineralization of these compounds, providing insights into the environmental impact and decomposition pathways of iodobenzoic acids (Santos, New, & Kingswood, 1999).
Development of Pharmaceutical Agents
Skibiński et al. (2018) investigated derivatives of iodobenzoic acid as multifunctional acetylcholinesterase inhibitors. Their study highlights the potential of these compounds in developing treatments for diseases like Alzheimer's (Skibiński et al., 2018).
Analytical Chemistry Applications
Jensen et al. (2004) applied advanced techniques like ICP-MS and HPLC-ICP-MS to investigate the disposition and metabolic fate of iodobenzoic acids. Such studies are vital for understanding the pharmacokinetics and metabolism of these compounds (Jensen et al., 2004).
Agricultural Research
Halka, Smoleń, and Ledwożyw-Smoleń (2020) studied the effect of iodobenzoates, including 3-iodobenzoic acid, on the growth and antioxidative potential of tomato seedlings. This kind of research is essential for enhancing crop growth and resilience (Halka, Smoleń, & Ledwożyw-Smoleń, 2020).
Safety And Hazards
properties
IUPAC Name |
3-amino-4-iodobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHDNXRHJMQUOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20473232 | |
Record name | 3-AMINO-4-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-iodobenzoic acid | |
CAS RN |
51411-81-5 | |
Record name | 3-AMINO-4-IODOBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20473232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-iodobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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